molecular formula C10H11NO4S B2925962 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 500292-31-9

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No. B2925962
CAS RN: 500292-31-9
M. Wt: 241.26
InChI Key: CBBMWYALVWTFIS-UHFFFAOYSA-N
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Description

“3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.26 . This compound is available for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Pharmacology: Antifungal and Anticancer Agent Precursor

In pharmacology, 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is explored as a precursor for synthesizing compounds with potential antifungal and anticancer activities. Its structural similarity to triazole derivatives, which are known for their wide range of pharmacological activities, makes it a candidate for drug development .

Biochemistry: Enzyme Inhibition Studies

Biochemically, this compound is used in enzyme inhibition studies. Its sulfamoyl group can interact with various enzymes, potentially leading to the development of new inhibitors that can regulate enzymatic activity within biological systems .

Material Science: Nonlinear Optical Material Development

In material science, This compound serves as a building block for creating nonlinear optical materials. These materials are crucial for developing advanced photonic devices, including optical switches and modulators .

Environmental Science: Analyte in Contaminant Detection

Environmental scientists use this compound as an analyte to develop detection methods for contaminants. Its unique chemical properties allow for the creation of sensitive assays that can detect trace amounts of harmful substances in the environment .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, This compound is utilized in chromatography and spectroscopy as a standard for calibrating instruments. Its well-defined physical and chemical properties ensure accurate and reliable measurements .

Organic Synthesis: Intermediate for Complex Molecules

Lastly, in organic synthesis, this compound is employed as an intermediate for constructing complex molecules. Its reactive functional groups make it versatile for various chemical reactions, enabling the synthesis of a wide array of organic compounds .

Mechanism of Action

Mode of Action

The mode of action of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions and the resulting changes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .

Safety and Hazards

The safety information available indicates that “3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid” may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

3-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBMWYALVWTFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500292-31-9
Record name 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(chlorosulfonyl)benzoic acid (5 g, 22.66 mmol) in THF (50.4 mL) at 0° C. was added allylamine (2.038 mL, 27.2 mmol) followed by NaOH (1N aqueous) (49.9 mL, 49.9 mmol). The mixture was allowed to warm to RT over 1 hour and stirred an additional 16 hours. The mixture was diluted with 1N HCl (250 mL), and the aqeuous layer was extracted with EtOAc (300 mL). The organic layer was dried over sodium sulfate and concentrated to dryness to afford 3-(N-allylsulfamoyl)benzoic acid as white solid (5.2 g, 95% yield). MS m/z=242.0 [M+H]. Calc'd for C10H11NO4S: 241.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.038 mL
Type
reactant
Reaction Step One
Name
Quantity
50.4 mL
Type
solvent
Reaction Step One
Name
Quantity
49.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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